(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride
Overview
Description
The compound “(4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride” is a versatile material used in scientific research. It exhibits perplexity and burstiness due to its complex structure and diverse applications. The molecular formula of this compound is C10H16BNO2.ClH .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H16BNO2.ClH . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .Chemical Reactions Analysis
Boronic acids, such as “this compound”, are known to participate in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 229.51 . The compound is stored at a temperature of -20°C .Scientific Research Applications
OLEDs and Organic Semiconductors
Boronic acid derivatives, such as (4-(1-(Dimethylamino)ethyl)phenyl)boronic acid hydrochloride, have been explored for their potential applications in organic light-emitting diodes (OLEDs) and organic semiconductors. The development and synthesis of BODIPY-based materials, which include boronic acid functionalities, have shown promise in OLED devices as ‘metal-free’ infrared emitters, enhancing the performance and efficiency of these devices. The structural design of these materials aims to improve their electroluminescence and aggregation-induced emission properties, making them suitable for a range of optoelectronic applications (Squeo & Pasini, 2020).
Drug Discovery
The incorporation of boronic acids into medicinal chemistry has become increasingly significant, with several boronic acid drugs approved by regulatory agencies for clinical use. These compounds are valued for their potential to enhance the potency and pharmacokinetics of drugs. Research in this area focuses on the discovery processes of boronic acid drugs, exploring the rationalizations for boronic acid incorporation into drug molecules and the synthetic advancements facilitating their integration into organic compounds. This exploration hopes to encourage further consideration of boronic acids in drug discovery endeavors (Plescia & Moitessier, 2020).
Plant Nutrition and Soil Science
In the domain of plant nutrition and soil science, the development of a boron buffered solution culture system has been initiated to study plant boron nutrition more effectively. Understanding the interactions between boron and various chelating substances provides insights into maintaining constant boron concentrations in nutrient solutions, thereby facilitating controlled studies on the impact of boron on plant growth and development (Asad et al., 2004).
Water Treatment and Desalination
Boron removal from water, especially in the context of seawater desalination, is critical due to boron's potential health impacts when present in drinking water at high concentrations. Studies on the removal of boron using reverse osmosis (RO) membranes have provided valuable insights into optimizing desalination processes for effective boron removal. These investigations consider factors like feed solution pH, temperature, and ionic strength, which influence boron speciation and, consequently, its rejection by RO membranes (Tu et al., 2010).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, the compound likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 22951 .
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Action Environment
It’s known that the compound is stored at -20°c , suggesting that low temperatures may be necessary for its stability.
Properties
IUPAC Name |
[4-[1-(dimethylamino)ethyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO2.ClH/c1-8(12(2)3)9-4-6-10(7-5-9)11(13)14;/h4-8,13-14H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBKOPWOXTXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(C)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704069-14-6 | |
Record name | Boronic acid, B-[4-[1-(dimethylamino)ethyl]phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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